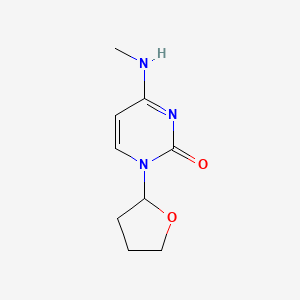
4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylamino group and an oxolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-dicarbonyl compound and a guanidine derivative.
Substitution with Methylamino Group:
Attachment of Oxolan-2-yl Group: The oxolan-2-yl group can be introduced via a nucleophilic addition reaction involving an appropriate oxirane derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: It may modulate biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(Amino)-1-(oxolan-2-yl)pyrimidin-2-one: Similar structure but with an amino group instead of a methylamino group.
4-(Methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2-one: Similar structure but with a tetrahydrofuran ring instead of an oxolan ring.
Uniqueness
4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one is unique due to the presence of both the methylamino and oxolan-2-yl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
18002-28-3 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-(methylamino)-1-(oxolan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O2/c1-10-7-4-5-12(9(13)11-7)8-3-2-6-14-8/h4-5,8H,2-3,6H2,1H3,(H,10,11,13) |
InChI Key |
FOUNLCJURJAXNI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=O)N(C=C1)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















